

Application Note: Determination of Polyoxin B in Agricultural Samples using LC-MS/MS

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Abstract

This application note presents a sensitive and reliable method for the quantitative determination of **Polyoxin B** in agricultural samples, such as cucumber and soil, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, ensuring high recovery and minimal matrix effects.[1][2][3] Chromatographic separation is achieved on a HILIC column followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The method is validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for routine analysis and residue monitoring of **Polyoxin B** in agricultural and environmental matrices.

Introduction

Polyoxin B is a peptidyl nucleoside antibiotic used as a fungicide to control various plant diseases.[3] Monitoring its residue levels in agricultural products and the environment is crucial for ensuring food safety and assessing environmental impact. This application note details a robust LC-MS/MS method for the accurate quantification of **Polyoxin B**. The hydrophilic nature of **Polyoxin B** presents challenges for extraction and chromatographic retention.[1][4] The described method overcomes these challenges through an optimized sample preparation procedure and the use of a HILIC column for reliable separation.



ExperimentalReagents and Materials

- Polyoxin B standard (29% purity)
- Formic acid (LC-MS grade)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ultrapure water
- C18 solid-phase extraction (SPE) cartridges
- Syringe filters (0.22 μm)

Instrumentation

- LC System: Agilent 1290 Series Rapid Resolution LC System or equivalent[2][3]
- MS System: Agilent G6460C Triple Quadrupole LC/MS or equivalent[2]
- Analytical Column: Poroshell 120 HILIC column (50 mm × 0.21 mm, 2.7 μm)[2]

Sample Preparation (Modified QuEChERS)

- Homogenization: Weigh 5 g of the homogenized sample (e.g., cucumber or soil) into a 50 mL centrifuge tube.[1]
- Extraction: Add 5 mL of 1% formic acid in ultrapure water to the tube.[1][2][3]
- Shaking: Vortex the tube vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at 4500 rpm for 3 minutes.[3]
- Cleanup (Reversed-dSPE): Transfer 1.5 mL of the supernatant to a 2.0 mL microcentrifuge tube containing 20 mg of C18 sorbent.[1][3]



- Vortex and Centrifuge: Vortex for 1 minute and then centrifuge at 8000 rpm for 5 minutes.[3]
- Filtration: Filter the final supernatant through a 0.22 μm syringe filter into an LC vial for analysis.[3]

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

Parameter	Value
Column	Poroshell 120 HILIC (50 mm × 0.21 mm, 2.7 μm)[2]
Mobile Phase	0.1% Formic acid in water:Methanol (60:40, v/v) [2]
Flow Rate	0.2 mL/min[2]
Column Temperature	25 °C[2]
Injection Volume	2 μL[2]

Table 2: Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	ESI Positive (ESI+)[1][2]
Nebulizer Gas	Nitrogen[2]
Nebulizer Pressure	15 psi[2]
Drying Gas	Nitrogen[2]
Drying Gas Flow	13 L/min[2]
Drying Gas Temp.	350 °C[2]
Capillary Voltage	2.0 kV[5]
MS1/MS2 Resolution	Unit[2]



MRM Transitions

The selection of precursor and product ions is critical for the selectivity and sensitivity of the method. **Polyoxin B** was monitored using Multiple Reaction Monitoring (MRM).

Table 3: MRM Transitions for Polyoxin B

Analyte	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier
Polyoxin B	508.2 ([M+H]+)[1]	366.3[1]	305.3[1]

Results and Discussion Method Validation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

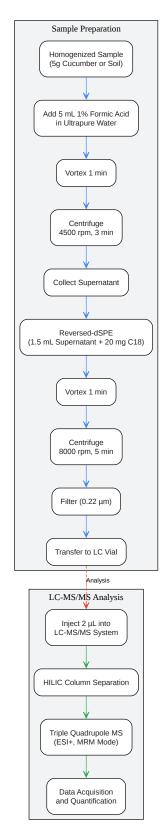
Table 4: Method Performance Summary

Parameter	Result
Linearity (R²)	0.998[1]
LOD (mg/kg)	0.003[1][2][6]
LOQ (mg/kg)	0.01[1][2][6]
Recovery (%)	83.0% - 112.1%[1][2][3]
Precision (RSD, %)	3.0% - 5.2%[1][2][3]

The calibration curve for **Polyoxin B** demonstrated excellent linearity over the tested concentration range. The low LOD and LOQ values indicate high sensitivity, making the method suitable for detecting trace levels of the analyte. The recovery and precision data, obtained from spiked samples at three concentration levels (0.01, 0.1, and 1 mg/kg), meet the requirements for residue analysis.[1]



Experimental Workflow



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Caption: Workflow for **Polyoxin B** analysis.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the determination of **Polyoxin B** in cucumber and soil samples. The modified QuEChERS sample preparation is effective for extracting the hydrophilic analyte, and the use of a HILIC column ensures good chromatographic performance. The method has been successfully validated and can be applied for routine monitoring of **Polyoxin B** residues in agricultural and environmental samples.[1][4]

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